

# Application of (+)-1,2-Diphenylethylenediamine in the Kinetic Resolution of Epoxides

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (+)-1,2-Diphenylethylenediamine

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## Application Note & Protocol

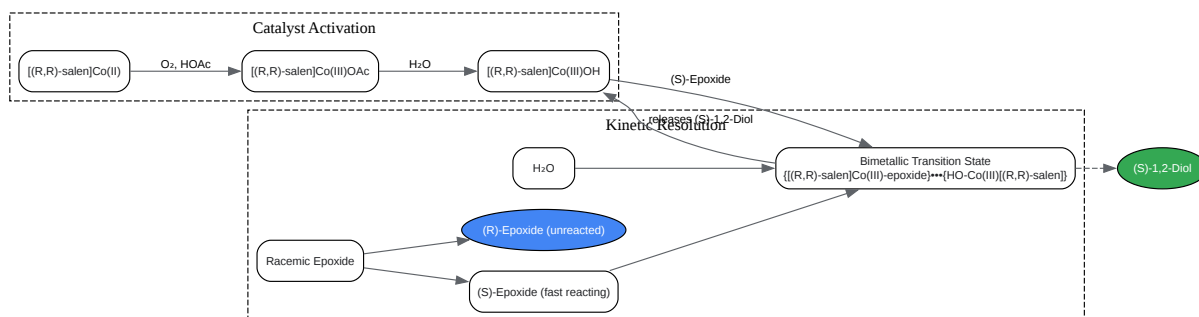
### Introduction

The kinetic resolution of racemic terminal epoxides is a cornerstone of asymmetric synthesis, providing access to enantiopure epoxides and 1,2-diols, which are versatile chiral building blocks in the pharmaceutical and fine chemical industries. A highly effective method for this transformation is the hydrolytic kinetic resolution (HKR) catalyzed by chiral (salen)Co(III) complexes. These catalysts, pioneered by Jacobsen and others, exhibit remarkable enantioselectivity and broad substrate scope. The chirality of the catalyst is derived from a C2-symmetric diamine backbone incorporated into the salen ligand. While (1R,2R)-(-)-1,2-diaminocyclohexane is the most commonly employed diamine, **(+)-1,2-diphenylethylenediamine** also serves as a valuable chiral precursor for these catalysts. This document provides a detailed overview of the application of **(+)-1,2-diphenylethylenediamine**-derived (salen)Co(III) catalysts in the hydrolytic kinetic resolution of terminal epoxides, including experimental protocols and performance data.

The HKR process involves the enantioselective ring-opening of a racemic epoxide with water. One enantiomer of the epoxide is rapidly hydrolyzed to the corresponding 1,2-diol, while the other enantiomer remains largely unreacted. This allows for the separation of the highly enantioenriched epoxide and diol. The reaction is operationally simple, often requiring low catalyst loadings (0.2–2.0 mol%) and utilizing water as an inexpensive and environmentally benign reagent.<sup>[1][2]</sup>

## Catalytic Cycle and Mechanism

The mechanism of the hydrolytic kinetic resolution catalyzed by (salen)Co(III) complexes is understood to be a cooperative, bimetallic process.[3][4] The reaction is second-order with respect to the catalyst concentration. In the active catalytic cycle, one molecule of the (salen)Co(III) complex acts as a Lewis acid, activating the epoxide by coordination. A second (salen)Co(III) complex, in its hydroxide form, delivers the nucleophile (hydroxide) to the activated epoxide, leading to the ring-opening. This bimetallic transition state assembly is key to the high enantioselectivity of the reaction. The stereochemistry of the chiral diamine in both interacting catalyst molecules must match for efficient catalysis to occur.[5]



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Caption: Catalytic cycle for the hydrolytic kinetic resolution of epoxides.

## Experimental Protocols

### Protocol 1: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-diphenylethylenediamine

This protocol describes the synthesis of the salen ligand derived from **(+)-1,2-diphenylethylenediamine**.

Materials:

- **(R,R)-(+)-1,2-Diphenylethylenediamine**
- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
- Ethanol, absolute

Procedure:

- In a round-bottom flask, dissolve **(R,R)-(+)-1,2-diphenylethylenediamine** (1.0 eq) in absolute ethanol.
- In a separate flask, dissolve 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.05 eq) in absolute ethanol with gentle heating.
- Slowly add the aldehyde solution to the diamine solution with stirring. A yellow precipitate should form.
- Heat the mixture to reflux for 1-2 hours.
- Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
- Collect the yellow solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

## Protocol 2: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-diphenylethylenediaminocobalt(II)

Materials:

- (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-diphenylethylenediamine (from Protocol 1)
- Cobalt(II) acetate tetrahydrate
- Toluene

- Methanol

#### Procedure:

- Add the salen ligand (1.0 eq) to a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- Add toluene to the flask and heat the mixture to a gentle reflux to dissolve the ligand.
- In a separate flask, dissolve cobalt(II) acetate tetrahydrate (1.1 eq) in methanol with gentle warming.
- Add the cobalt acetate solution to the hot ligand solution. The color should change to a deep red/orange.
- Reflux the mixture for 1-2 hours.
- Remove the solvent under reduced pressure.
- The resulting solid can be purified by recrystallization if necessary, but is often used directly in the next step.

## Protocol 3: Hydrolytic Kinetic Resolution of Propylene Oxide

This protocol outlines a general procedure for the HKR of a terminal epoxide using the prepared catalyst.

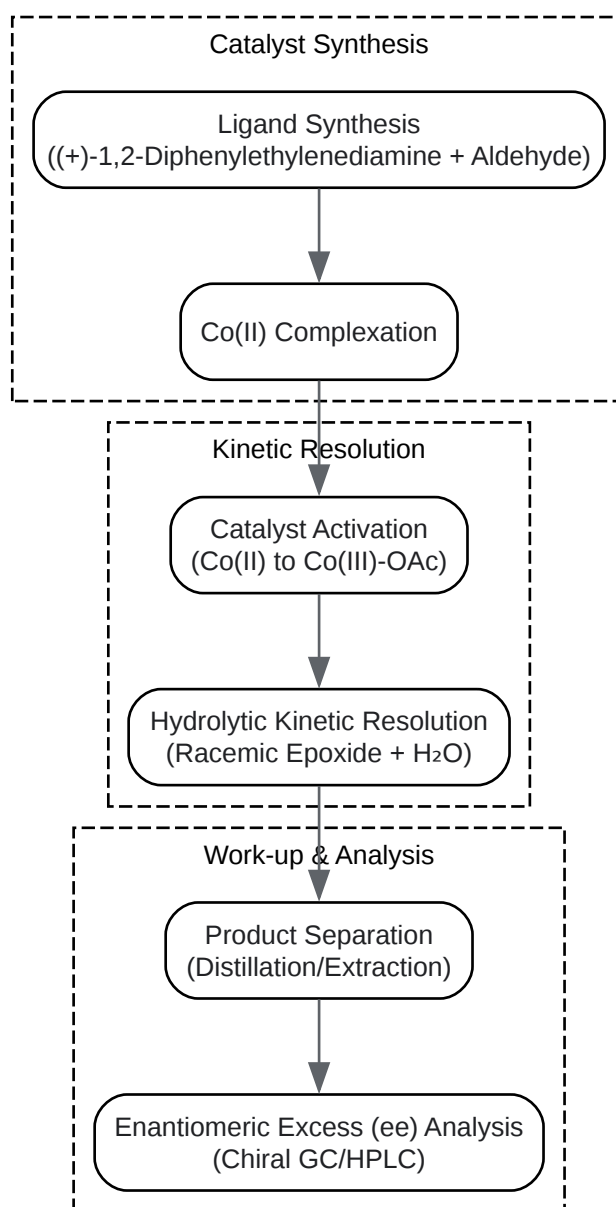
#### Materials:

- (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-diphenylethylenediaminocobalt(II)
- Acetic acid
- Racemic propylene oxide
- Water, deionized

- Dichloromethane (optional, for extraction)

Procedure:

- **Catalyst Activation:** To a flask containing the Co(II) salen complex (0.025-0.5 mol%), add a minimal amount of a suitable solvent like toluene or dichloromethane, or proceed neat. Add acetic acid (2 eq relative to Co) and stir the mixture in an open atmosphere for 30 minutes. The color will change from orange to dark brown, indicating the oxidation of Co(II) to Co(III). Remove any solvent under reduced pressure.
- **Kinetic Resolution:** Cool the activated catalyst to 0 °C. Add the racemic propylene oxide (1.0 eq).
- Add deionized water (0.55 eq) dropwise with vigorous stirring.
- Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by GC or TLC.
- **Work-up and Isolation:** Upon completion (ideally around 50% conversion), the unreacted, enantioenriched propylene oxide can be isolated by distillation directly from the reaction mixture due to its low boiling point. The diol product can be extracted with a suitable solvent. The catalyst can often be recovered by precipitation and filtration.<sup>[1]</sup>



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Caption: General experimental workflow for HKR of epoxides.

## Performance Data

While the catalyst derived from 1,2-diaminocyclohexane is more extensively studied, studies have shown that salen complexes derived from 1,2-diphenylethylenediamine are also effective. However, in direct comparisons for some macrocyclic catalyst systems, the 1,2-cyclohexanediamine backbone has been reported to provide superior enantioselectivity.[6] The

following tables summarize representative data for the hydrolytic kinetic resolution of various terminal epoxides using the highly efficient (R,R)-1,2-diaminocyclohexane-derived catalyst, which serves as a benchmark for this chemistry.

Table 1: Hydrolytic Kinetic Resolution of Aliphatic Epoxides<sup>[1]</sup>

Entry	Epoxide	Catalyst Loading (mol%)	Time (h)	Yield (%) of Epoxide (>99% ee)
1	Propylene oxide	0.2	12	45
2	1,2-Epoxybutane	0.2	14	44
3	1,2-Epoxyhexane	0.2	16	43
4	Isobutylene oxide	2.0	18	40

Table 2: Hydrolytic Kinetic Resolution of Functionalized Epoxides<sup>[1][7]</sup>

Entry	Epoxide	Catalyst Loading (mol%)	Time (h)	Yield (%) of Epoxide (>99% ee)
1	Epichlorohydrin	0.4	16	45
2	Glycidyl butyrate	0.8	18	43
3	Styrene oxide	0.4	12	42
4	Allyl glycidyl ether	0.4	14	44

## Conclusion

The use of chiral (salen)Co(III) complexes for the hydrolytic kinetic resolution of terminal epoxides is a powerful and practical method for the synthesis of enantioenriched chiral building

blocks. While the most common catalyst is derived from 1,2-diaminocyclohexane, **(+)-1,2-diphenylethylenediamine** represents a viable alternative for the synthesis of the chiral salen ligand. The operational simplicity, low catalyst loadings, and high enantioselectivities make this a highly attractive methodology for both academic research and industrial applications. Further optimization of reaction conditions and catalyst structure using the 1,2-diphenylethylenediamine backbone may lead to even more efficient and selective systems for specific substrates.

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## References

- 1. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 2. [PDF] Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. | Semantic Scholar [semanticscholar.org]
- 3. Mechanistic Basis for High Stereoselectivity and Broad Substrate Scope in the (salen)Co(III)-Catalyzed Hydrolytic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic investigation leads to a synthetic improvement in the hydrolytic kinetic resolution of terminal epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic basis for high stereoselectivity and broad substrate scope in the (salen)Co(III)-catalyzed hydrolytic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of (+)-1,2-Diphenylethylenediamine in the Kinetic Resolution of Epoxides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1144217#application-of-1-2-diphenylethylenediamine-in-kinetic-resolution-of-epoxides]



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